

An In-depth Technical Guide to 1-Phenyloctadecan-1-one (Octadecanophenone)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octadecanophenone

Cat. No.: B1346819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyloctadecan-1-one, also known as **Octadecanophenone** or Stearophenone. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and potential biological activities, with a focus on its putative anti-inflammatory effects through the modulation of key signaling pathways.

Chemical Identity and Synonyms

The compound with the common name **Octadecanophenone** is systematically named 1-phenyloctadecan-1-one according to IUPAC nomenclature. It is a long-chain aromatic ketone.

IUPAC Name: 1-phenyloctadecan-1-one

Synonyms:

- Stearophenone
- n-Octadecanophenone
- Heptadecyl phenyl ketone

- 1-Phenyl-1-octadecanone

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-phenyloctadecan-1-one, providing essential data for laboratory and developmental work.

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C ₂₄ H ₄₀ O | [1] |
| Molecular Weight | 344.58 g/mol | [1] |
| CAS Number | 6786-36-3 | [2] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 65-67 °C | [2] |
| Boiling Point | 425 °C | [2] |
| logP (Octanol-Water Partition Coefficient) | 8.131 (Calculated) | [3] |
| Water Solubility | 1.47 x 10 ⁻⁹ mg/L (Calculated) | [3] |

Synthesis of 1-Phenyloctadecan-1-one

1-Phenyloctadecan-1-one can be synthesized through several methods, with Friedel-Crafts acylation being one of the most common and effective approaches.

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of 1-phenyloctadecan-1-one via the Friedel-Crafts acylation of benzene with stearoyl chloride.

Materials:

- Benzene (anhydrous)

- Stearoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Crushed ice

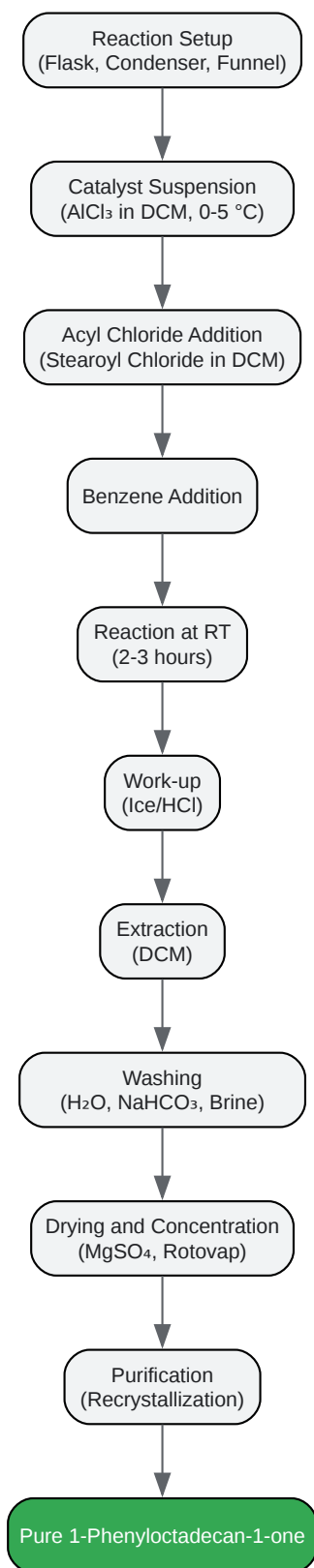
Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for vacuum filtration

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
- **Catalyst Suspension:** To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 molar equivalents relative to stearoyl chloride) while stirring to form a suspension. Cool the flask in an ice bath.
- **Addition of Acyl Chloride:** Dissolve stearoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane and place it in the addition funnel. Add the stearoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0-5 °C.
- **Addition of Benzene:** Following the addition of stearoyl chloride, add anhydrous benzene (1.2 molar equivalents) dropwise via the addition funnel over 30 minutes, keeping the temperature below 10 °C.
- **Reaction:** After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully and slowly pour the reaction mixture over a beaker of crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure 1-phenyloctadecan-1-one.

Experimental Workflow



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A flowchart of the synthesis of 1-phenyloctadecan-1-one.

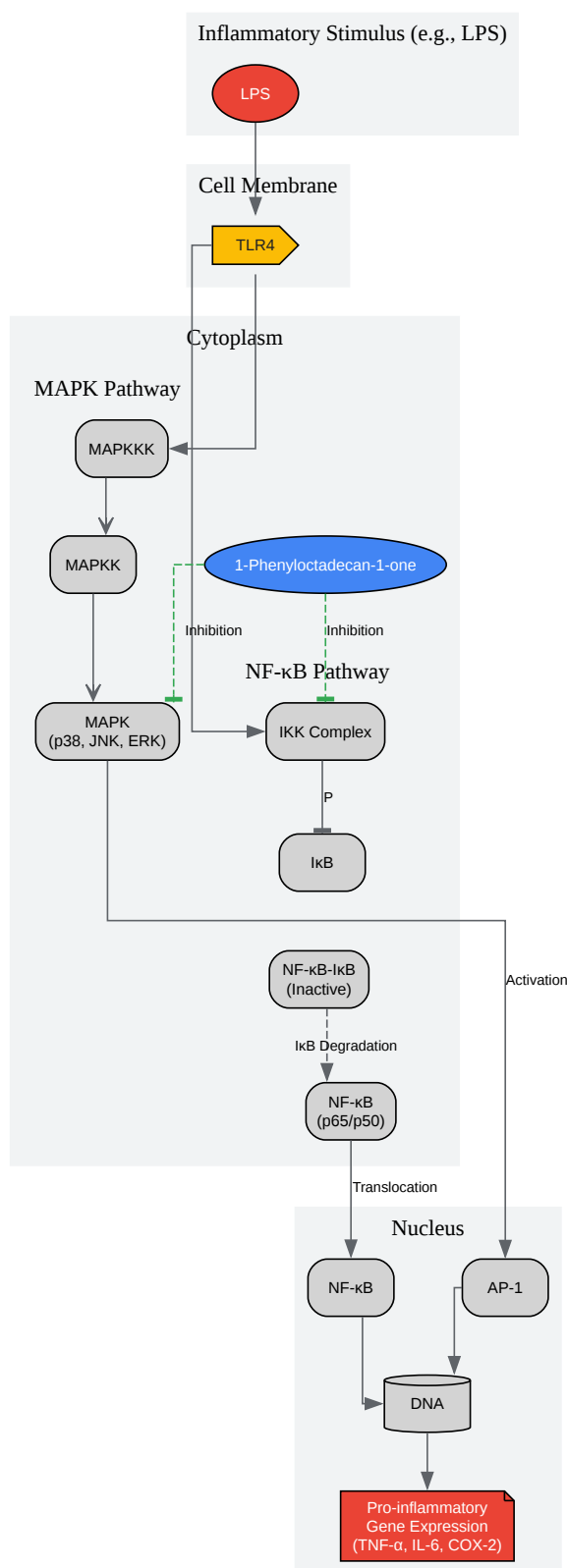
Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of 1-phenyloctadecan-1-one is limited, its structural similarity to other long-chain fatty acid derivatives suggests potential roles in cellular signaling, particularly in inflammation. The stearyl (octadecanoyl) moiety is of particular interest, as stearic acid has demonstrated anti-inflammatory properties.^[4]

It is hypothesized that 1-phenyloctadecan-1-one may exert anti-inflammatory effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.^[4]

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates a plausible signaling cascade for the anti-inflammatory action of 1-phenyloctadecan-1-one, based on the known mechanisms of related compounds.



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Proposed anti-inflammatory signaling pathway of 1-phenyloctadecan-1-one.

Pathway Description:

- **Inflammatory Stimulus:** An inflammatory stimulus, such as Lipopolysaccharide (LPS), binds to Toll-like receptor 4 (TLR4) on the cell surface.
- **Signal Transduction:** This binding activates intracellular signaling cascades, including the MAPK and NF- κ B pathways.
- **MAPK Pathway:** The MAPK cascade (involving MAPKKK, MAPKK, and MAPK) leads to the activation of the transcription factor AP-1.
- **NF- κ B Pathway:** The IKK complex is activated, which phosphorylates I κ B, leading to its degradation. This releases the NF- κ B dimer (p65/p50), allowing it to translocate to the nucleus.
- **Gene Expression:** In the nucleus, NF- κ B and AP-1 bind to DNA and promote the transcription of pro-inflammatory genes, such as those for TNF- α , IL-6, and COX-2.
- **Inhibitory Action of 1-Phenyloctadecan-1-one:** It is proposed that 1-phenyloctadecan-1-one may inhibit the activation of the IKK complex and the MAPK cascade, thereby preventing the nuclear translocation of NF- κ B and the activation of AP-1, ultimately reducing the expression of pro-inflammatory mediators.

Conclusion

1-Phenyloctadecan-1-one is a well-defined chemical entity with established physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like Friedel-Crafts acylation. While direct biological data is sparse, its structural characteristics suggest a potential for anti-inflammatory activity through the modulation of the NF- κ B and MAPK signaling pathways. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential therapeutic applications of this and related long-chain aromatic ketones. Further investigation into its biological effects is warranted to validate these hypotheses and uncover its full therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Phenyloctadecan-1-one (Octadecanophenone)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346819#iupac-name-and-synonyms-of-octadecanophenone]

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